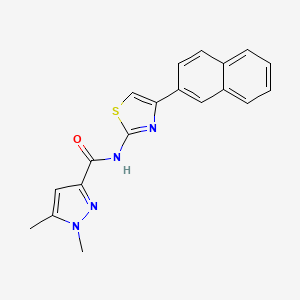

1,5-dimethyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1,5-dimethyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-12-9-16(22-23(12)2)18(24)21-19-20-17(11-25-19)15-8-7-13-5-3-4-6-14(13)10-15/h3-11H,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLCPBDTLXTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,5-Dimethyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound is characterized by the presence of a thiazole moiety and a pyrazole framework, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The general synthetic route often includes the formation of the thiazole ring followed by the introduction of the naphthalene and pyrazole components through condensation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain pyrazole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogenic isolates like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1,5-Dimethyl... | 0.22 | Staphylococcus aureus |

| 4a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.20 | E. faecium |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds similar to this structure have been evaluated for their ability to inhibit COX enzymes, which are implicated in cancer progression. Notably, some derivatives have shown selective inhibition with IC50 values indicating strong activity against cancer cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| T3 | 15 | A-431 |

| T5 | 10 | Jurkat |

| T9 | 12 | MDA-MB-231 |

The mechanism by which these compounds exert their biological effects is multifaceted:

- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Mechanism : The anticancer activity may result from the induction of apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of COX enzymes.

Case Studies

Several studies have highlighted the efficacy of thiazole and pyrazole derivatives in clinical settings:

- Study on Antimicrobial Resistance : A study reported that certain thiazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting their potential as novel antimicrobial agents .

- Cancer Cell Line Studies : In vitro testing on various cancer cell lines revealed that compounds similar to 1,5-dimethyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide showed promising results in inhibiting tumor growth and inducing cell death .

Scientific Research Applications

Key Features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to various pharmacological activities.

- Thiazole Substituent : Enhances biological activity and contributes to the compound's interaction with biological targets.

- Naphthalene Group : Known for its aromatic properties, which can influence the compound's pharmacokinetics.

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess potent effects against Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of thiazole enhances this activity, making it a promising scaffold for developing new antimicrobial agents .

Anticancer Activity

Compounds with pyrazole moieties have been reported to exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. In vitro studies have indicated that derivatives similar to 1,5-dimethyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is notable, with some compounds showing efficacy in reducing inflammation markers in various models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Study 1: Antimicrobial Activity Evaluation

In a study assessing various thiazole derivatives, compounds similar to 1,5-dimethyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition zones compared to standard antibiotics, suggesting potential as novel antimicrobial agents .

Study 2: Anticancer Screening

A series of pyrazole-based compounds were synthesized and evaluated for their anticancer activity against several cancer cell lines (e.g., MCF7 for breast cancer). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects on cancer cells while sparing normal cells .

Comparison with Similar Compounds

Pyrazole Ring Substituents

- Chloro vs. Methyl Groups : Compounds in (e.g., 3a–3e ) feature a 5-chloro substituent on the pyrazole ring, which is electron-withdrawing and may enhance electrophilic reactivity. In contrast, the target compound has 1,5-dimethyl groups, which are electron-donating and likely improve metabolic stability by reducing oxidative susceptibility .

- Naphthyl vs. Phenyl Thiazole Substituents : The naphthalen-2-yl group on the thiazole ring (target compound) increases molecular weight and hydrophobicity compared to phenyl-substituted analogs (e.g., 3a in ). This substitution could enhance π-π stacking interactions in biological targets but may reduce aqueous solubility .

Thiazole Ring Variations

- 4-Methylthiazole () : The compound 4-chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide () replaces the naphthyl group with a methyl group, significantly reducing steric bulk. This simplification may improve synthetic accessibility but diminish target binding affinity due to weaker van der Waals interactions .

Physicochemical Properties

Melting Points and Stability

Melting points (mp) for phenyl- and chlorophenyl-substituted analogs () range from 123°C to 183°C. The naphthyl-substituted target compound is expected to exhibit a higher mp (>180°C) due to increased molecular rigidity and intermolecular stacking .

Spectroscopic Data

- ¹H-NMR : Aromatic proton signals for the naphthyl group (δ ~7.2–8.5 ppm) would appear downfield compared to phenyl analogs (δ ~7.4–7.6 ppm in 3a ) due to extended conjugation .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target compound is predicted to exceed 450 Da, significantly higher than phenyl analogs (e.g., 403.1 Da for 3a ) .

Elemental Analysis

The naphthyl group’s higher carbon content would increase the calculated C% (e.g., ~70–75% for the target vs. 57–63% for 3a–3e ) .

Functional Implications

- Hydrogen Bonding : The amide linker in the target compound facilitates hydrogen bonding with biological targets, analogous to compounds in , which discusses directional H-bonding in crystal packing .

Data Table: Key Properties of Selected Analogs

*Predicted values based on structural analogs.

Q & A

Basic: What are the optimized synthetic routes for 1,5-dimethyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazole and pyrazole precursors. Key steps include:

- Coupling Reactions : Amide bond formation between the pyrazole-3-carboxylic acid derivative and the 4-(naphthalen-2-yl)thiazol-2-amine moiety. This often employs coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency. Elevated temperatures (60–80°C) may accelerate coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95% by HPLC) .

Critical Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere to prevent hydrolysis .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with pyrazole C=O (~165 ppm) and thiazole C-S (110–120 ppm) as key signals. Aromatic protons from naphthalene (δ 7.4–8.2 ppm) validate substitution patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and monitor reaction progress .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI+ mode) distinguishes the molecular ion peak from synthetic byproducts .

Basic: What preliminary biological activities have been observed for this compound?

Methodological Answer:

- Anticancer Screening : In vitro assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, A549) show IC₅₀ values in the low micromolar range. Mechanism studies (flow cytometry) suggest apoptosis induction via caspase-3 activation .

- Antimicrobial Testing : Agar diffusion assays (Gram-positive bacteria) reveal moderate inhibition zones (12–15 mm), with MIC values determined via broth microdilution .

Advanced: How can X-ray crystallography and SHELX software aid in structural analysis?

Methodological Answer:

- Crystallization : Slow evaporation from DMSO/ethanol yields single crystals. Data collection (MoKα radiation, λ = 0.71073 Å) at 100 K minimizes thermal motion .

- SHELX Suite :

- Graph Set Analysis : Hydrogen-bonding patterns (e.g., N-H···O=C) are classified using Etter’s formalism to predict supramolecular packing .

Advanced: How to design experiments to resolve contradictions in biological activity data?

Methodological Answer:

- Orthogonal Assays : Combine cell viability (MTT) with clonogenic survival to confirm cytotoxicity. For antimicrobial activity, pair agar diffusion with time-kill kinetics .

- Purity Verification : Use DSC (melting point consistency) and 2D NMR (COSY, HSQC) to exclude impurities as confounding factors .

- Dose-Response Analysis : Generate sigmoidal curves (GraphPad Prism) to validate IC₅₀ reproducibility across independent replicates .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB:1M17). Key interactions: pyrazole C=O with Lys721; naphthalene π-stacking with Phe723 .

- QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (HOMO-LUMO gap, dipole moment). Correlate with experimental IC₅₀ values to refine pharmacophore models .

Advanced: How do substituent variations affect the compound’s pharmacodynamics?

Methodological Answer:

- SAR Studies : Compare analogues with modified naphthalene (e.g., halogenation) or thiazole (e.g., methyl → trifluoromethyl).

- Electron-Withdrawing Groups : Fluorine at naphthalene-4 increases cytotoxicity (IC₅₀ ↓ 30%) by enhancing target binding .

- Steric Effects : Bulkier thiazole substituents reduce solubility (logP ↑ 0.5) but improve metabolic stability (t₁/₂ ↑ 2-fold in microsomes) .

- Free-Wilson Analysis : Quantify substituent contributions to bioactivity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.